1-(2,4-Dimethoxyphenyl)propane-1,2-dione
Description
Properties
IUPAC Name |
1-(2,4-dimethoxyphenyl)propane-1,2-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-7(12)11(13)9-5-4-8(14-2)6-10(9)15-3/h4-6H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJAGDWCZSYVVLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=O)C1=C(C=C(C=C1)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-Dimethoxyphenyl)propane-1,2-dione can be achieved through several synthetic routes. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation followed by dehydration to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and more efficient catalysts to enhance yield and purity.
Chemical Reactions Analysis
1-(2,4-Dimethoxyphenyl)propane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the diketone moiety to diols or alcohols.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(2,4-Dimethoxyphenyl)propane-1,2-dione has several scientific
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 1-(2,4-Dimethoxyphenyl)propane-1,2-dione with structurally related compounds, focusing on substituent effects, antioxidant activity, and enzymatic reactivity.
Table 1: Structural and Functional Comparison of Selected Compounds
Key Findings:
Substituent Effects on Reactivity: Methoxy vs. Hydroxy Groups: The presence of electron-donating methoxy groups (e.g., in 1-(4-methoxyphenyl)propane-1,2-dione) enhances stability and enzyme substrate compatibility compared to hydroxy-substituted analogs (e.g., G-diketone). Positional Isomerism: Substitution at the 2,4-positions (hypothetical for the target compound) may confer distinct electronic effects compared to 3,4-dimethoxy or 4-methoxy derivatives.
Antioxidant Activity :
- Thiosemicarbazone Derivatives : The phenylthiosemicarbazone derivative of 1-(piperidin-1-yl)propane-1,2-dione exhibits superior ABTS•+ radical scavenging activity (IC₅₀ = 12.3 µM) compared to its allylthiosemicarbazone analog (IC₅₀ = 28.7 µM). Copper(II) and iron(III) complexes of the phenyl derivative further enhance activity, likely due to metal-ligand charge transfer .
- Metal Coordination : Cu(II) complexes of morpholinyl-derived thiosemicarbazones show moderate antioxidant activity, but they are less effective than piperidinyl-phenyl analogs, emphasizing the role of aromatic substituents in radical stabilization .
Biochemical and Environmental Relevance: Lignin Valorization: G-diketone (1-(4-hydroxy-3-methoxyphenyl)propane-1,2-dione) is metabolized by Novosphingobium aromaticivorans, suggesting its utility in lignin-derived biorefineries. In contrast, methoxy-substituted diketones may resist microbial degradation due to reduced polarity .
Table 2: Antioxidant Activity Comparison (ABTS•+ Scavenging)
Q & A
Q. What strategies address conflicting data on the compound’s cytotoxicity in different cell lines?
- Methodological Answer : Standardize assay conditions (cell passage number, serum concentration) and include positive controls (e.g., doxorubicin). Use multi-omics integration (transcriptomics + proteomics) to identify cell-specific metabolic pathways affected. Apply Hill slope analysis to dose-response curves to compare potency thresholds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
